![molecular formula C15H12BrFN2OS B6014621 N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis. Specifically, this compound 43-9006 inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. This compound 43-9006 also inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 43-9006 inhibits cell proliferation and induces apoptosis. This compound 43-9006 also inhibits angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 in lab experiments is that it has been extensively studied and optimized for its synthesis and use in various assays. This compound 43-9006 is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound 43-9006 in lab experiments is that it can be expensive and may not be readily available in all research settings.
Orientations Futures
There are several future directions for research on N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006. One area of research is the development of new analogs of this compound 43-9006 with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict the response of cancer patients to this compound 43-9006 treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound 43-9006 in various disease settings.
Conclusion
In conclusion, this compound 43-9006 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis. This compound 43-9006 has a variety of biochemical and physiological effects and has been shown to have potential use in the treatment of cancer, rheumatoid arthritis, and psoriasis. Further research is needed to fully understand the potential of this compound 43-9006 and to develop new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 involves the reaction of 4-fluoro-3-nitrobenzoic acid with 3-bromo-4-methylaniline in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide and sodium hydroxide to yield the final product. This synthesis method has been extensively optimized to produce high yields of pure this compound 43-9006.
Applications De Recherche Scientifique
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-angiogenic, and anti-proliferative effects in various cancer cell lines. This compound 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2OS/c1-9-2-7-12(8-13(9)16)18-15(21)19-14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXACDXGWNHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
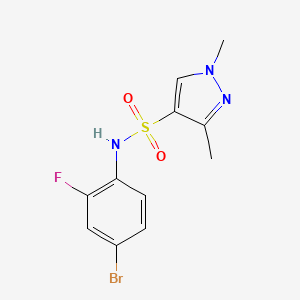
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6014548.png)
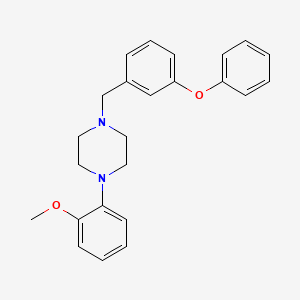
![N-isopropyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6014562.png)
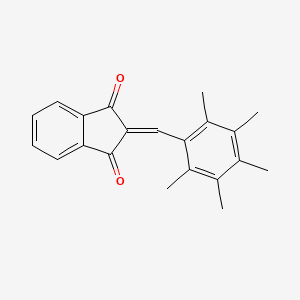
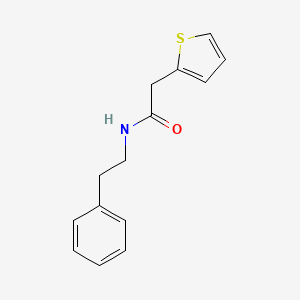
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6014596.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6014617.png)
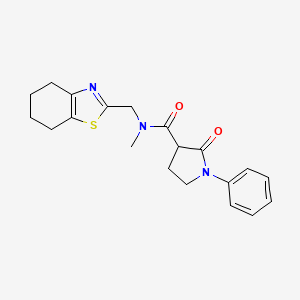
![1-cyclohexyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014644.png)
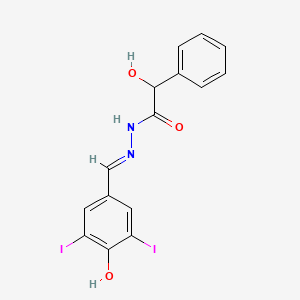
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6014654.png)
